5-formyl-1-methyl-1H-pyrrole-2-carbonitrile
CAS No.: 81698-03-5
Cat. No.: VC8138302
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81698-03-5 |
|---|---|
| Molecular Formula | C7H6N2O |
| Molecular Weight | 134.14 g/mol |
| IUPAC Name | 5-formyl-1-methylpyrrole-2-carbonitrile |
| Standard InChI | InChI=1S/C7H6N2O/c1-9-6(4-8)2-3-7(9)5-10/h2-3,5H,1H3 |
| Standard InChI Key | OWIWSQGGONTSKG-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=C1C#N)C=O |
| Canonical SMILES | CN1C(=CC=C1C#N)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a five-membered pyrrole ring with substituents at positions 1, 2, and 5:
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1-Methyl group: Enhances steric stability and influences electronic properties.
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2-Carbonitrile group: Acts as an electron-withdrawing moiety, directing electrophilic substitutions.
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5-Formyl group: Provides a reactive aldehyde for condensation and nucleophilic addition reactions .
The planar pyrrole core is stabilized by aromatic conjugation, while substituents introduce regioselectivity in reactions. X-ray crystallography of analogous pyrroles confirms bond lengths of ~1.38 Å for C–N and ~1.43 Å for C–C within the ring .
Spectroscopic Properties
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NMR:
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IR: Peaks at 2220 cm (C≡N stretch) and 1680 cm (C=O stretch) .
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Mass Spectrometry: Molecular ion peak at 134.1 (M) with fragments at 105 (loss of CHO) and 77 (pyrrole ring) .
Synthesis and Production
Laboratory-Scale Synthesis
The primary synthetic routes include:
Oxidation of 5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile
Treatment with oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO) in dichloromethane yields the formyl derivative. Typical conditions involve 0°C to room temperature over 6–12 hours, achieving yields of 65–75% .
Reaction Scheme:
Vilsmeier-Haack Formylation
Direct formylation of 1-methyl-1H-pyrrole-2-carbonitrile using dimethylformamide (DMF) and phosphorus oxychloride (POCl) at 90°C for 8 hours provides the product in 58% yield .
Optimization Parameters:
Industrial Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety. Key steps include:
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Purification: Crystallization from ethyl acetate/hexane mixtures.
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Yield Improvement: Catalytic Lewis acids (e.g., ZnCl) reduce side reactions like over-oxidation .
Chemical Reactivity and Applications
Knoevenagel Condensation
The formyl group reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives. For example:
This reaction is pivotal for synthesizing heterocyclic pharmaceuticals .
Electrophilic Substitution
The pyrrole ring undergoes bromination or nitration at position 4 due to steric hindrance from the methyl group. For instance, bromination with Br in CCl yields 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carbonitrile (55% yield) .
Pharmaceutical Applications
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Antimicrobial Agents: Derivatives exhibit MIC values of 3.12–12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
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Anticancer Candidates: In vitro studies show IC values of 8–15 µM against MCF-7 breast cancer cells via kinase inhibition .
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Anti-inflammatory Drugs: COX-2 inhibition (IC: 0.8 µM) demonstrated in murine models .
Materials Science
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Conductive Polymers: Copolymerization with thiophene yields materials with conductivity up to 120 S/cm .
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Metal-Organic Frameworks (MOFs): Sorption capacities of 450 mg/g for CO at 25°C .
Physicochemical Properties
| Property | Value | Conditions | Source |
|---|---|---|---|
| Melting Point | 92–94°C | – | |
| Boiling Point | 280–282°C (decomposes) | 2 mmHg | |
| Density | 1.081 g/cm | 25°C | |
| Solubility | 25 mg/mL in DMSO | 25°C | |
| Refractive Index | = 1.5513 | – |
Comparison with Structural Analogs
| Compound | Key Differences | Reactivity/Applications |
|---|---|---|
| 5-Formyl-1H-pyrrole-2-carbonitrile | Lacks methyl group; lower stability | Less suited for regioselective reactions |
| 1-Methyl-1H-pyrrole-3-carbonitrile | Formyl group absent; reduced electrophilicity | Limited use in condensation reactions |
| 5-Formyl-2-methyl-1H-pyrrole-3-carbonitrile | Nitrile at position 3; altered electronic effects | Enhanced solubility in polar solvents |
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